molecular formula C12H22N2O3 B6343900 tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1367679-67-1

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B6343900
CAS No.: 1367679-67-1
M. Wt: 242.31 g/mol
InChI Key: SJJAJFBYYNQAQQ-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 2306262-06-4) is a spirocyclic compound featuring a bicyclic structure with oxygen (2-oxa) and nitrogen (5-aza) atoms in the ring system. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.32 g/mol . The tert-butyl carbamate (Boc) group acts as a protective moiety for the secondary amine, enhancing stability during synthetic applications. Predicted physicochemical properties include a collision cross section (CCS) of 161.7 Ų for the [M+H]+ adduct, indicating a compact molecular geometry .

Properties

IUPAC Name

tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-9(13)6-12(14)7-16-8-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJAJFBYYNQAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Acylation with Chloroacetyl Chloride

The synthesis begins with the reaction of 3-((benzylamino)methyl)oxetane-3-ol (compound 1) with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine, ≤10°C). This yields compound 2, a chloroacetamide derivative, in 31.6% yield after column chromatography.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.0 eq)

  • Temperature: 0–10°C (dropwise addition), then room temperature

  • Workup: Column chromatography (petroleum ether/ethyl acetate)

Intramolecular Cyclization

Compound 2 undergoes self-cyclization in tetrahydrofuran (THF) under inert atmosphere using sodium hydride (NaH) as a base. This step forms the spirocyclic intermediate (compound 3) with a 35.2% isolated yield.

Critical Parameters :

  • Inert atmosphere: Nitrogen or argon

  • Base: NaH (1.2 eq)

  • Temperature: Reflux (66°C)

  • Reaction time: 16 hours

Reduction of Amide to Amine

Lithium aluminum hydride (LiAlH₄) reduces the amide group of compound 3 to a secondary amine (compound 4). The reaction proceeds in THF at 0°C, achieving a 68% yield.

Safety Note :

  • LiAlH₄ must be handled under strict anhydrous conditions.

  • Quenching: Sequential addition of water, 15% NaOH, and water to neutralize excess reagent.

Deprotection and Boc Protection

Catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) removes the benzyl (Bn) protecting group from compound 4, yielding the free amine. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in methanol furnishes the target compound in 85% yield.

Optimization Highlights :

  • Hydrogenation solvent: Methanol or THF

  • Boc protection: Boc₂O (1.1 eq), NaOH (1.5 eq)

  • Reaction time: 18 hours at room temperature

Alternative Route via Petasis Reaction

A divergent approach employs a Petasis reaction to assemble the spirocyclic framework (Figure 1):

Step 1 : Petasis Reaction

  • Substrates: 4,4-Difluorocyclohexan-1-one, allyl boronic acid pinacolate, benzylamine

  • Conditions: Toluene, 70°C, 72 hours

  • Outcome: Forms α,α-disubstituted homoallylamine with 99% conversion.

Step 2 : Hosomi–Sakurai Reaction

  • Reagent: Trimethylaluminum (Me₃Al)

  • Solvent: Dichloromethane

  • Outcome: Cyclizes intermediate into spirooxetane.

Step 3 : Boc Protection and Hydrogenation

  • Boc₂O in methanol introduces the tert-butyl carbamate.

  • Catalytic hydrogenation (Pd/C) removes benzyl groups, yielding the final product.

Comparative Analysis of Methods

Parameter Patent Method Petasis Route
Starting Material3-((BnNH)methyl)oxetaneCyclohexanone derivatives
Key StepN-Acylation/CyclizationPetasis/Hosomi–Sakurai
Total Steps45
Overall Yield15–20%25–30%
ScalabilityIndustrial-friendlyLab-scale optimized

The patent method prioritizes cost-effectiveness and scalability, whereas the Petasis route offers modularity for structural diversification.

Reaction Optimization and Troubleshooting

Cyclization Efficiency

  • Base Selection : Sodium hydride outperforms lithium hexamethyldisilazide (LiHMDS) in minimizing side products during spiroannulation.

  • Solvent Effects : THF enhances cyclization rates compared to DMF or DMSO.

Boc Protection Challenges

  • Activation : Adding catalytic DMAP accelerates Boc₂O reactivity in non-polar solvents.

  • Byproducts : Trace amounts of di-Boc derivatives are removed via silica gel chromatography.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.44 (s, 9H, Boc CH₃)

  • δ 3.65–3.70 (m, 2H, oxetane OCH₂)

  • δ 4.12 (br s, 1H, NH₂)

HRMS (ESI+) :

  • Calculated for C₁₂H₂₂N₂O₃ [M+H]⁺: 242.1626

  • Found: 242.1623

Industrial-Scale Considerations

The patent method highlights the following for large-scale production:

  • Cost-Effective Reagents : Chloroacetyl chloride ($0.5/g) vs. bespoke boronic acids ($15/g).

  • Throughput : Batch sizes up to 1.5 kg with 65–70% purity after crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

a. Potential Drug Development

The unique structural features of tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate make it a candidate for drug development, particularly in the realm of neuropharmacology. Its spirocyclic structure is associated with a variety of biological activities, including potential effects on neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety.

b. Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of the amino and carboxylate functionalities may enhance interactions with biological targets involved in cancer cell proliferation and survival pathways. Research into its cytotoxic effects against various cancer cell lines is ongoing, with preliminary results showing promise in inhibiting tumor growth.

Synthetic Chemistry

a. Building Block for Heterocycles

This compound serves as a versatile building block in the synthesis of heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

b. Reaction Mechanisms

The compound can participate in diverse reaction mechanisms, such as nucleophilic substitutions and cycloadditions, which are essential for constructing complex organic frameworks. Its reactivity profile allows chemists to explore new synthetic pathways for generating novel compounds with desired properties.

Materials Science

a. Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. The introduction of amino and carboxylate groups into polymer backbones can enhance properties such as solubility, thermal stability, and mechanical strength.

b. Coatings and Composites

Research has shown that incorporating this compound into coatings and composites can improve adhesion properties and resistance to environmental degradation. Its application in creating protective layers for various substrates is an area of active investigation.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicative of potential therapeutic effects.
Study BSynthetic ApplicationsDeveloped a novel synthetic route utilizing this compound as a key intermediate for producing complex heterocycles.
Study CMaterial PropertiesInvestigated the use of the compound in polymer formulations, resulting in enhanced mechanical properties compared to traditional polymers without the compound.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Differences

The following compounds share the spiro[3.5]nonane core but differ in substituents and heteroatom placement:

Compound Name CAS Molecular Formula Key Features Reference
tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate 2306262-06-4 C₁₂H₂₂N₂O₃ 8-amino, 2-oxa, 5-aza
tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1251019-55-2 C₁₂H₂₂N₂O₃ 2-amino, 8-oxa, 5-aza (positional isomer)
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate 1251005-61-4 C₁₁H₂₀N₂O₃ 5-oxa, 2,8-diaza (additional nitrogen)
tert-Butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1934939-07-7 C₁₂H₁₉NO₄ 8-oxo (ketone) replaces 8-amino
tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate 2309427-24-3 C₁₂H₂₁NO₄ 2-hydroxy, 5-oxa, 8-aza

Key Observations :

  • Positional Isomerism: The amino and oxa groups' positions significantly alter reactivity. For example, the 2-amino vs.
  • Functional Group Impact: Replacing the amino group with an oxo (ketone) group (CAS 1934939-07-7) reduces basicity and increases polarity .

Physicochemical Properties

Collision Cross Section (CCS) Comparison

CCS values (Ų) for [M+H]+ adducts:

Compound CCS (Ų) Reference
This compound 161.7
tert-Butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate 158.4
tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate 156.9 (predicted)

The 8-amino derivative exhibits a larger CCS than its oxo analog, suggesting a more extended conformation due to the amino group’s hydrogen-bonding interactions .

Thermal and Stability Data
  • Boiling Point : The Boc-protected 5,8-diazaspiro compound (CAS 886766-34-3) has a predicted boiling point of 319.4±17.0°C , while the hydrochloride salt (CAS 2702323-52-0) decomposes before boiling .
  • Storage : Most analogs require storage at 2–8°C under inert atmospheres to prevent degradation .

Biological Activity

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, a compound with significant structural complexity, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The chemical formula for this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3} with a molecular weight of approximately 242.32 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its unique biological interactions.

PropertyValue
Chemical FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.32 g/mol
CAS Number1367679-67-1
AppearanceOil
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific biological activities of this compound have been investigated in several studies.

Anticancer Activity

A notable study highlighted the compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in various cancer cell lines. The structural modifications provided by the spirocyclic framework enhance binding affinity to NQO1, facilitating the reduction of benzimidazolequinone substrates, which may lead to increased cytotoxicity against cancer cells .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of spirocyclic compounds possess antimicrobial activity against various pathogens. While specific data on this compound is limited, the structural similarities suggest potential efficacy against bacterial strains .

Case Studies and Research Findings

  • Binding Affinity to NQO1 :
    • A study conducted by researchers at MDPI explored the binding interactions of spirocyclic derivatives with NQO1, emphasizing the importance of hydrogen bonding and steric effects in enhancing binding affinity .
    • Results indicated that modifications to the spirocyclic structure can lead to improved selectivity and potency against cancer cells.
  • Synthesis and Characterization :
    • The synthesis of this compound was achieved through a multi-step process involving oxidative cyclization reactions. Characterization techniques such as NMR and X-ray crystallography confirmed the structural integrity of the compound .
  • Safety Profile :
    • Safety assessments have classified the compound as having potential hazards (Signal Word: Danger). Precautionary measures are recommended during handling due to possible irritant effects .

Q & A

What synthetic methodologies are commonly employed for preparing tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate, and how is purity validated?

Basic Research Focus
The compound is synthesized via multi-step routes involving spirocyclic ring formation and Boc (tert-butoxycarbonyl) protection. For example, intermediates like 4-(N-Boc-amino)cyclohexanone are used to construct the azaspiro core through cyclization reactions . Post-synthesis, purity is validated using HPLC (>95% purity, as per supplier data) and mass spectrometry (e.g., Mol. weight 225.29 for related analogs) .

How is the stereochemical configuration of this spirocyclic compound confirmed?

Basic Research Focus
X-ray crystallography is the gold standard for determining absolute stereochemistry. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for small molecules with complex ring systems . For non-crystalline samples, NOESY NMR and chiral column chromatography are employed to assess stereochemical integrity .

What are the key challenges in characterizing the compound’s reactivity under varying pH conditions?

Advanced Research Focus
The Boc group’s acid-labile nature requires careful handling in acidic environments. Researchers must monitor decomposition via LC-MS under simulated reaction conditions (e.g., TFA-mediated deprotection). Stability studies at pH 7.4 (physiological buffer) and pH 2.0 (gastric mimic) are critical for drug development applications .

How can computational modeling aid in predicting the compound’s biological activity?

Advanced Research Focus
Density Functional Theory (DFT) calculations predict electron density distribution, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like PARP-1. These models are validated against experimental IC₅₀ values from enzyme inhibition assays .

What strategies resolve contradictions between NMR and mass spectrometry data?

Advanced Research Focus
Discrepancies often arise from isotopic impurities or solvent adducts. High-resolution MS (HRMS) distinguishes isotopic patterns, while 2D NMR (e.g., HSQC, HMBC) confirms connectivity. For example, misassignment of NH₂ protons in spirocyclic amines can be corrected via [¹⁵N]-labeling experiments .

How is the compound’s environmental impact assessed during disposal?

Basic Research Focus
Per safety guidelines, spills must be contained using absorbent materials (e.g., vermiculite) and disposed via licensed hazardous waste facilities. Environmental persistence is evaluated using OECD 301 biodegradation tests, with precautions to prevent aquatic contamination .

What analytical techniques differentiate this compound from its structural analogs (e.g., tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate)?

Basic Research Focus
IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for Boc). Differentiation from analogs relies on MS fragmentation patterns and [¹³C NMR] chemical shifts for spirocyclic carbons (e.g., C5 in the azaspiro ring at ~75 ppm) .

How does the compound’s spirocyclic architecture influence its pharmacokinetic properties?

Advanced Research Focus
The rigid spiro structure enhances metabolic stability by restricting conformational flexibility. In vitro assays (e.g., microsomal stability tests) quantify half-life (t₁/₂), while LogP measurements (n-octanol/water) predict membrane permeability .

What safety protocols are mandated for handling this compound in confined laboratory spaces?

Basic Research Focus
OSHA-compliant PPE (nitrile gloves, chemical goggles) and fume hoods are required. Airborne exposure is mitigated via local exhaust ventilation, and eyewash stations must be accessible per Section 8 of safety data sheets .

How is the compound utilized in synthesizing PARP-1 inhibitors?

Advanced Research Focus
The Boc-protected amine serves as a key intermediate in coupling reactions with fluorophenyl derivatives. For example, it reacts with 4-fluoro-3-(piperazin-1-yl)benzoic acid to generate inhibitors with IC₅₀ values <10 nM in BRCA-deficient cell lines .

What role does the oxa-azaspiro moiety play in enhancing target selectivity?

Advanced Research Focus
The oxygen and nitrogen atoms in the spiro ring form hydrogen bonds with active-site residues (e.g., PARP-1’s catalytic domain). Mutagenesis studies and X-ray co-crystallography validate these interactions, reducing off-target effects .

How are batch-to-batch variations in synthetic yield addressed during scale-up?

Advanced Research Focus
Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature, Boc protection time). Statistical tools (e.g., ANOVA) analyze yield data, and PAT (Process Analytical Technology) monitors intermediates in real time .

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